An In-depth Technical Guide to 3-(1H-1,2,4-triazol-5-yl)benzoic acid: Chemical Properties and Synthetic Methodologies
An In-depth Technical Guide to 3-(1H-1,2,4-triazol-5-yl)benzoic acid: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, synthesis, and characterization of 3-(1H-1,2,4-triazol-5-yl)benzoic acid. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established synthetic methodologies for analogous 1,2,4-triazole derivatives and provides predicted physicochemical and spectral data. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, offering a foundational understanding for the synthesis and further investigation of this compound.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, present in a wide range of therapeutic agents exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties. The substitution of a benzoic acid group onto the triazole ring introduces a versatile functional handle for further molecular elaboration and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on the 3-(1H-1,2,4-triazol-5-yl)benzoic acid isomer, providing a comprehensive resource for its synthesis and characterization.
Chemical Properties
Direct experimental data for 3-(1H-1,2,4-triazol-5-yl)benzoic acid is scarce in the public domain. The information presented below is a combination of data for the closely related isomer, 3-(1H-1,2,4-triazol-1-yl)benzoic acid, and predicted values for the target compound.
Physicochemical Properties
The following table summarizes key physicochemical properties. It is important to note that many of these are predicted values and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | Calculated |
| Molecular Weight | 189.17 g/mol | Calculated |
| CAS Number | Not available | - |
| Predicted Melting Point | >300 °C | |
| Predicted Boiling Point | 483.6 ± 45.0 °C | |
| Predicted pKa | 3.9 (acidic), 9.5 (basic) | |
| Predicted LogP | 1.2 | |
| Predicted Solubility |
Spectral Data
The following table outlines the expected spectral characteristics for 3-(1H-1,2,4-triazol-5-yl)benzoic acid based on the analysis of similar structures.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the benzoic acid ring (7.5-8.5 ppm), triazole proton (8.0-9.0 ppm), and a carboxylic acid proton (>12 ppm). The splitting pattern will depend on the substitution. |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid (~165-175 ppm), aromatic carbons of the benzoic acid ring (120-140 ppm), and triazole ring carbons (140-160 ppm). |
| Mass Spectrometry (MS) | [M+H]⁺ ion at m/z 190.0611 and/or [M-H]⁻ ion at m/z 188.0466. |
| Infrared (IR) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=N and C=C stretches in the aromatic region (~1400-1600 cm⁻¹). |
Experimental Protocols
The synthesis of 3-(1H-1,2,4-triazol-5-yl)benzoic acid can be approached through established methods for the formation of 3-substituted-1,2,4-triazoles. The Pellizzari reaction offers a classical and direct route.
Proposed Synthesis via Pellizzari Reaction
The Pellizzari reaction involves the condensation of a carboxylic acid hydrazide with an imidate or a related derivative. For the synthesis of the target compound, 3-cyanobenzoic acid can be converted to the corresponding imidate, which is then reacted with formohydrazide.
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Materials: 3-cyanobenzoic acid, Methanol, Hydrogen chloride (gas), Diethyl ether.
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Procedure:
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Suspend 3-cyanobenzoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
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Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with vigorous stirring for 4-6 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Remove the solvent under reduced pressure to obtain the crude product.
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Triturate the residue with anhydrous diethyl ether to induce crystallization.
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Filter the solid, wash with diethyl ether, and dry under vacuum to yield methyl 3-formimidoylbenzoate hydrochloride.
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Materials: Methyl 3-formimidoylbenzoate hydrochloride, Formohydrazide, a high-boiling point solvent (e.g., N,N-dimethylformamide or pyridine), Sodium methoxide.
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Procedure:
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Dissolve formohydrazide in the chosen high-boiling point solvent in a round-bottom flask.
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Add sodium methoxide to the solution and stir for 15 minutes at room temperature.
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Add methyl 3-formimidoylbenzoate hydrochloride to the reaction mixture.
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Heat the mixture to reflux (typically 120-150 °C) for 8-12 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.
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Filter the precipitate, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(1H-1,2,4-triazol-5-yl)benzoic acid.
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Characterization Methods
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Melting Point: Determined using a standard melting point apparatus.
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NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
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Purity Analysis: Assessed by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for 3-(1H-1,2,4-triazol-5-yl)benzoic acid.
Caption: Proposed synthetic workflow for 3-(1H-1,2,4-triazol-5-yl)benzoic acid.
Logical Relationship of Characterization
The following diagram outlines the logical flow of the characterization process.
Caption: Logical workflow for the characterization of the synthesized compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of 3-(1H-1,2,4-triazol-5-yl)benzoic acid. While direct experimental data for this specific isomer is limited, the proposed synthetic route, based on the well-established Pellizzari reaction, offers a viable pathway for its preparation. The outlined characterization methods will be crucial for confirming the identity and purity of the synthesized compound. This guide serves as a starting point for researchers to explore the potential of this and related triazole-containing molecules in various scientific and drug discovery applications. Further experimental work is necessary to fully elucidate the chemical and biological properties of this compound.
